
1,4-Benzoxazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzoxazepin-2(3H)-one is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxazepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed transfer hydrogenation/condensation cascade of o-nitroaniline and o-nitrobenzamides in a triethylamine–formic acid azeotropic mixture under microwave irradiation . This method is highly efficient and allows for the preparation of various derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the laboratory synthesis methods to industrial levels.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzoxazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazepine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolin-4(3H)-ones, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
1,4-Benzoxazepin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including neuroprotective effects.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,4-Benzoxazepin-2(3H)-one and its derivatives often involves interaction with specific molecular targets. For example, certain derivatives have been shown to interact with neuroreceptors, leading to neuroprotective effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepine-2,5-dione: This compound shares a similar ring structure but with different functional groups and biological activities.
Quinazolin-4(3H)-one: Another compound with a similar core structure but different chemical properties and applications.
Uniqueness
1,4-Benzoxazepin-2(3H)-one is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
342617-25-8 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3H-1,4-benzoxazepin-2-one |
InChI |
InChI=1S/C9H7NO2/c11-9-6-10-5-7-3-1-2-4-8(7)12-9/h1-5H,6H2 |
InChI Key |
NVLDNMAPZBZQFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)
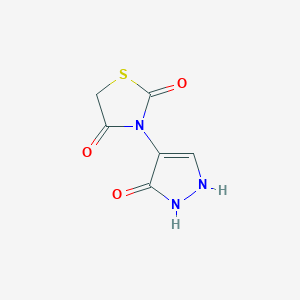

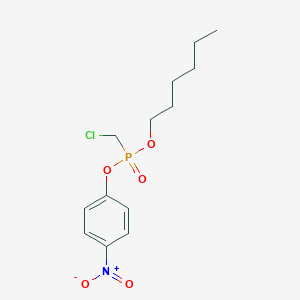
![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)
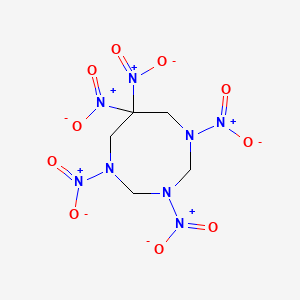
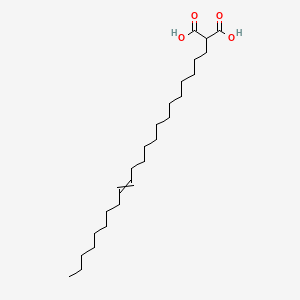
![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)
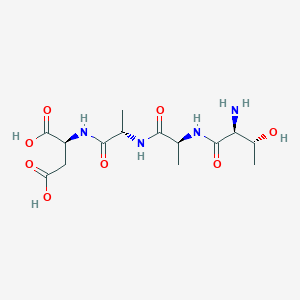

![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)
![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
